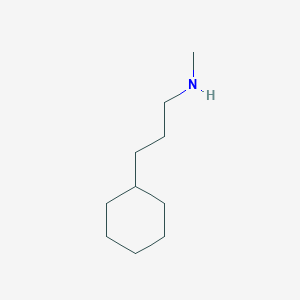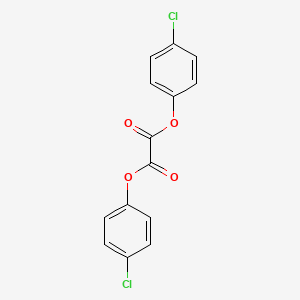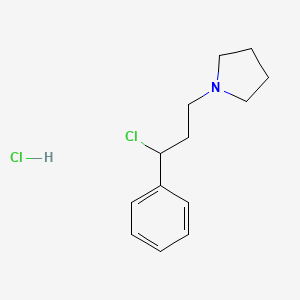
N-methylcyclohexanepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C9H13N .
- NMPEA is often formed by the N-methylation of phenylethylamine (PEA) using an enzyme called phenylethanolamine N-methyltransferase .
- At room temperature and pressure, NMPEA exists as a colorless liquid.
N-methylcyclohexanepropanamine: or , is a naturally occurring trace amine.
Preparation Methods
Synthetic Routes: NMPEA can be synthesized through the N-methylation of PEA. This reaction involves transferring a methyl group from S-adenosylmethionine (SAM) to the amino group of PEA.
Reaction Conditions: The enzymatic conversion typically occurs in biological systems, but it can also be carried out in vitro using purified enzymes.
Industrial Production: While NMPEA is not produced industrially on a large scale, its synthesis can be achieved through chemical or enzymatic methods.
Chemical Reactions Analysis
Reactivity: NMPEA is an amine, so it can undergo various chemical reactions.
Common Reactions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: NMPEA serves as a model compound for studying amine metabolism and enzymatic reactions.
Biology: It may play a role in neurotransmitter regulation or other physiological processes.
Medicine: Although not widely studied, NMPEA’s potential therapeutic applications remain an area of interest.
Industry: NMPEA’s industrial applications are limited due to its trace occurrence and lack of large-scale production.
Mechanism of Action
- The exact mechanism by which NMPEA exerts its effects is not fully understood.
- It may interact with adrenergic receptors or other cellular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- NMPEA is structurally related to other phenethylamines, such as amphetamine , methamphetamine , and PEA .
- Its uniqueness lies in the N-methyl substitution on the cyclohexane ring.
Remember that NMPEA’s research is ongoing, and its full potential remains to be explored.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-cyclohexyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H21N/c1-11-9-5-8-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
InChI Key |
IILRAHSGEUAOTG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

